4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring with amino, cyanomethyl, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor such as 4-amino-1-(cyanomethyl)-1,2,4-triazole with chloroacetonitrile, followed by subsequent reactions to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the cyanomethyl group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(cyanomethyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with different positioning of functional groups.
1,2,4-Triazole derivatives: Compounds with a triazole ring and similar functional groups.
Uniqueness
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-amino-1-(cyanomethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H7N5O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,2,8H2,(H2,9,12) |
InChI Key |
ZQBFCOGTJMOOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.